![molecular formula C12H7ClN2OS B2913801 2-chloro-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865545-71-7](/img/structure/B2913801.png)
2-chloro-N-(3-cyanothiophen-2-yl)benzamide
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Overview
Description
2-chloro-N-(3-cyanothiophen-2-yl)acetamide is a chemical compound with the CAS Number: 55654-19-8 . It has a molecular weight of 200.65 . The IUPAC name for this compound is 2-chloro-N-(3-cyano-2-thienyl)acetamide . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(3-cyanothiophen-2-yl)acetamide is 1S/C7H5ClN2OS/c8-3-6(11)10-7-5(4-9)1-2-12-7/h1-2H,3H2,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-chloro-N-(3-cyanothiophen-2-yl)acetamide is a solid compound . It has a molecular weight of 200.65 .Scientific Research Applications
Colorimetric Sensing
A study by Younes et al. (2020) explored a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which showed potential in colorimetric sensing of fluoride anions. These compounds, including ones similar to 2-chloro-N-(3-cyanothiophen-2-yl)benzamide, exhibited a significant color transition in response to fluoride ions, demonstrating their utility in naked-eye detection of these ions in solutions (Younes et al., 2020).
Melanoma Cytotoxicity
Wolf et al. (2004) investigated radioiodinated N-(2-(diethylamino)ethyl)benzamides, revealing their selective targeting ability for melanotic melanoma. This research indicates the potential of benzamide derivatives, related to 2-chloro-N-(3-cyanothiophen-2-yl)benzamide, in melanoma treatment (Wolf et al., 2004).
Antipathogenic Activity
Limban et al. (2011) synthesized and characterized a number of acylthioureas, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides. These compounds demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a potential application of similar benzamide derivatives in antimicrobial agents (Limban et al., 2011).
Synthesis and Unique Properties
Nakayama et al. (1998) explored the synthesis and unique properties of benzamide derivatives, providing insights into the chemical behavior and potential applications of these compounds in various scientific fields (Nakayama et al., 1998).
Spectroscopic Properties and Applications
In 2016, Demir et al. conducted a study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, focusing on its crystal structure analysis and spectroscopic properties. This research adds to the understanding of the physical and chemical properties of benzamide derivatives, relevant to the study of 2-chloro-N-(3-cyanothiophen-2-yl)benzamide (Demir et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(3-cyanothiophen-2-yl)benzamide is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
This could lead to disruption of peptidoglycan synthesis, affecting the integrity of the bacterial cell wall and ultimately leading to bacterial cell death .
Biochemical Pathways
The compound’s action affects the peptidoglycan biosynthesis pathway . By inhibiting the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it disrupts the formation of peptidoglycan, a key structural component of the bacterial cell wall . This can lead to cell wall weakening and eventual bacterial cell lysis .
properties
IUPAC Name |
2-chloro-N-(3-cyanothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-10-4-2-1-3-9(10)11(16)15-12-8(7-14)5-6-17-12/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCADQIYKSDSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-cyanothiophen-2-yl)benzamide |
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